6-Chloro-2-(2-methoxyphenyl)chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYLLYNRLPFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359001 | |
| Record name | 6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57048-96-1 | |
| Record name | 6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 6 Chloro 2 2 Methoxyphenyl Chromen 4 One and Analogous Chromen 4 Ones
Fundamental Principles Governing Chromen-4-one Bioactivity
The chromen-4-one (or benzo-γ-pyrone) framework is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile template for designing molecules with diverse pharmacological activities. nih.govacs.org These compounds are known to possess a wide array of biological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govresearchgate.netnih.gov
The bioactivity of the chromen-4-one core is attributed to several key structural features:
A Planar Aromatic System: The fused ring system provides a rigid, planar structure that can effectively interact with flat hydrophobic regions of biological macromolecules like enzymes and receptors.
Hydrogen Bonding Capability: The oxygen atoms within the structure, particularly the C4-carbonyl oxygen, can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.
π-Electron System: The delocalized π-electrons across the rings contribute to the molecule's ability to participate in π-π stacking interactions with aromatic amino acid residues in proteins.
Impact of Substituent Patterns on Biological Potency and Selectivity
The specific decoration of the chromen-4-one skeleton is paramount in determining the potency and selectivity of its biological actions. The presence and positioning of groups like halogens, aryl rings, and methoxy (B1213986) moieties can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with specific biological targets.
The introduction of halogen atoms, such as chlorine, into the chromen-4-one structure is a common strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can influence a molecule's properties in several ways:
Increased Lipophilicity: A chlorine atom increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and reach intracellular targets.
Altered Electronic Effects: As an electron-withdrawing group, chlorine can modify the electron density distribution across the chromen-4-one ring system, potentially enhancing its binding affinity to target proteins.
Steric Influence: The size of the halogen atom can influence the molecule's conformation and how it fits into a binding pocket.
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's half-life in the body.
Specifically, the placement of a chlorine atom at the 6-position of the benzazepine scaffold, a related heterocyclic system, has been shown to enhance affinity for certain receptors. mdpi.comcuny.edu This suggests that substitution at this position on the chromen-4-one A-ring is a critical determinant for modulating bioactivity. While fluorine is often the most reactive halogen, followed by chlorine and bromine, the installation of a halogen can be a key step to guide further chemical reactions or to improve interaction with a biological target. nih.govmt.comnih.gov
The substituent at the 2-position of the chromen-4-one C-ring significantly impacts its biological profile. The presence of a phenyl ring at this position classifies the compound as a flavone.
The 2-Aryl Group: The phenyl ring (B-ring in flavonoid nomenclature) extends the conjugated π-system of the molecule, which is crucial for many biological activities. nih.gov The substitution pattern on this aryl ring is a key determinant of potency. For instance, the presence and location of hydroxyl or methoxy groups on the B-ring can drastically alter antioxidant and anti-inflammatory activities. mdpi.comnih.gov
The interplay between the electronic and steric effects of the 2-(2-methoxyphenyl) group is therefore a central feature in defining the specific pharmacological actions of 6-Chloro-2-(2-methoxyphenyl)chromen-4-one.
The structural integrity of the C-ring, specifically the C2-C3 double bond and the C4-carbonyl group, is fundamental to the bioactivity of most flavones. mdpi.commdpi.com
C2-C3 Double Bond: This double bond is crucial for maintaining the planarity of the molecule and extending the π-conjugation from the B-ring through to the C4-carbonyl group. nih.govresearchgate.net This extended conjugation is essential for various activities, including antioxidant potential and kinase inhibition. The absence of this double bond, as seen in the related flavanone (B1672756) class of compounds, often leads to a significant decrease in certain biological activities, such as cytotoxicity and anti-inflammatory effects. nih.govresearchgate.net
C4-Carbonyl Group: The ketone group at the C4 position is a key pharmacophoric feature. It acts as a hydrogen bond acceptor, allowing the molecule to anchor itself within the active site of many enzymes, such as kinases and cyclooxygenases. mdpi.comnih.gov The combination of the C4-carbonyl and the C2-C3 double bond creates a conjugated system that is critical for the molecule's electronic properties and its ability to interact with biological targets. mdpi.com
The following table summarizes the importance of these core structural features.
| Structural Feature | Role in Bioactivity | Consequence of Alteration |
| C2=C3 Double Bond | Extends π-conjugation, ensures planarity. nih.govresearchgate.net | Saturation (to flavanone) reduces planarity and often diminishes activity. nih.govresearchgate.net |
| C4-Carbonyl Group | Acts as a hydrogen bond acceptor, key for enzyme binding. mdpi.com | Removal or reduction eliminates a critical interaction point, reducing binding affinity. |
| Planar A/C Rings | Allows for effective π-π stacking and hydrophobic interactions. | Loss of planarity can hinder effective binding to target sites. |
Intramolecular hydrogen bonds (IHBs) can significantly influence a molecule's conformation, physicochemical properties, and ultimately, its biological activity. mdpi.comrsc.org In the context of chromen-4-ones, IHBs typically form between a hydroxyl group at the C5 position and the C4-carbonyl oxygen.
While this compound lacks a 5-hydroxyl group and thus cannot form this classic IHB, the principle remains relevant for understanding the SAR of the broader chromone (B188151) class. The presence of an IHB can:
Lock the Conformation: An IHB can rigidify the molecular structure, which may be favorable for binding to a specific target.
Increase Lipophilicity: By satisfying a hydrogen bonding capability internally, the molecule presents a less polar surface to its environment, which can enhance membrane permeability. Molecules with intramolecular hydrogen bonds tend to associate with themselves rather than other molecules, which can affect physical properties like boiling point. stackexchange.com
Modulate Acidity: An IHB can alter the acidity of the participating hydroxyl group, affecting its chemical reactivity and interaction with biological targets.
In molecules with hydroxyl groups, the formation of an IHB can significantly alter the potential energy surface of the excited state, which has implications for the molecule's photochemistry and stability. nih.gov For the title compound, while not forming a classic IHB, weaker C-H···O interactions or interactions involving the ortho-methoxy group could subtly influence its conformation and bioactivity. researchgate.net
SAR in Relation to Specific Pharmacological Profiles
The chromone scaffold is a cornerstone for developing agents targeting neurodegenerative diseases, cancer, and inflammation. researchgate.netnih.govnih.gov The specific substitutions on the chromone core fine-tune its activity towards different biological targets.
Anticancer Activity: Flavones often exhibit anticancer effects, and their potency is highly structure-dependent. The presence of a C2-C3 double bond is often cited as a feature that imparts stronger cytotoxicity compared to flavanones. researchgate.net The substitution pattern on both the A and B rings is critical. For example, in a study of related chromene-based sulfonamides, a 3,4-dimethoxy substitution on an aryl ring was found to confer the strongest inhibitory effect on the HIF-1 pathway, a key target in cancer therapy. nih.gov Chromone derivatives have been shown to exert antitumor effects by down-regulating pro-inflammatory genes like TNF-α and VEGF. researchgate.net
Anti-inflammatory Activity: The anti-inflammatory properties of flavones are well-documented. A study systematically assessing 15 different flavones found that hydroxyl groups at the 3' and 4' positions of the B-ring promoted anti-inflammatory activity, while methoxy groups could attenuate it. nih.gov This suggests that the 2-methoxyphenyl group in the title compound would have a distinct influence compared to a dihydroxy-substituted B-ring.
Neuroprotective Activity: Chromones are explored as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's, with activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov The ability to chelate metal ions and inhibit Aβ plaque aggregation are also important activities tied to the chromone structure. nih.gov
The table below provides a hypothetical SAR summary for this compound based on established principles for related compounds.
| Position | Substituent | Likely Contribution to Bioactivity |
| 6 | Chloro (-Cl) | Enhances lipophilicity, potentially improving cell permeability and metabolic stability. Modifies electronic properties of the A-ring. nih.govmdpi.com |
| 2 | 2-Methoxyphenyl | The aryl group is crucial for activity. The ortho-methoxy group influences the B-ring's rotation, affecting the overall 3D shape and interaction with targets. nih.govnih.gov |
| 4 | Carbonyl (=O) | Essential hydrogen bond acceptor for anchoring in enzyme active sites. mdpi.com |
| C2-C3 | Double Bond | Maintains planarity and extends conjugation, critical for many anticancer and anti-inflammatory activities. nih.govresearchgate.net |
This detailed SAR analysis highlights how each component of the this compound molecule contributes to its potential biological profile, building upon the foundational principles of the versatile chromen-4-one scaffold.
Structure-Anticancer Activity Relationships
The chromen-4-one core is a recognized scaffold in the development of anticancer agents. nih.govresearchgate.net The cytotoxic effects of these compounds are highly sensitive to the nature and position of substituents on the chromene ring system. nih.gov
Key SAR findings for anticancer activity include:
Substitution at the C-2 Position: The nature of the substituent at the C-2 position is critical. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions on the 2-arylpyrimido group enhanced antimigratory activity in breast cancer models. researchgate.net The presence of a phenyl ring at this position is also a recurring motif in active compounds. nih.gov
Substitution at the C-6 Position: The introduction of a chlorine atom at the C-6 position, as seen in the target compound, is a common strategy. In other series, substitutions at this position can dictate selective cytotoxicity. For example, replacing a hydrogen with a 3',5'-dimethoxyphenyl group at the C-6 position in a 4H-chromene derivative resulted in a compound with low micromolar cytotoxicity against a wide range of tumor cells and the ability to overcome drug resistance. researchgate.net
Substitution at the C-8 Position: In a study of 8-amido-chromen-4-one-2-carboxylic acids, modifications at this position were crucial for activity at GPR35, a receptor implicated in cancer. nih.govacs.org
Modifications of the Chromene Core: The core structure itself is a key determinant of activity. Studies comparing chromen-4-one derivatives to their chromane-2,4-dione counterparts found that the latter generally exhibited higher cytotoxic potencies against several cancer cell lines. nih.gov Furthermore, 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. nih.gov A novel 4H-chromen-4-one derivative isolated from marine Streptomyces showed significant cytotoxic activity against human colon and prostate carcinoma cell lines. nih.gov
Table 1: SAR of Chromen-4-one Analogs for Anticancer Activity
| Compound Series | Key Structural Features | Impact on Anticancer Activity | Reference(s) |
|---|---|---|---|
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-Methoxy and 2,4-dimethoxy substitutions on the 2-arylpyrimido group. | Enhanced antimigratory activity. | researchgate.net |
| 4H-Chromenes | 6-(3',5'-dimethoxyphenyl) substitution. | Low micromolar cytotoxicity; overcomes drug resistance. | researchgate.net |
| Chromen-4-ones vs. Chromane-2,4-diones | Comparison of the core scaffold. | Chromane-2,4-dione derivatives showed higher cytotoxic potency. | nih.gov |
| 4-Aryl-4H-chromenes | Aryl group at C-4. | Potent inducers of apoptosis. | nih.gov |
| Marine-derived 4H-chromen-4-one | Unique derivative from Streptomyces. | Potent cytotoxic activity against colon and prostate cancer cells. | nih.gov |
Structure-Anti-inflammatory Activity Relationships
Chromen-4-one derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by inhibiting inflammatory mediators in immune cells like neutrophils. nih.gov
Key SAR findings for anti-inflammatory activity include:
Substitution at the C-2 Position: The substituent at the C-2 position plays a pivotal role. In one series, replacing a phenoxy group with a 2-(3-fluorophenyl)sulfanyl moiety led to a compound with prominent anti-inflammatory effects, highlighting the value of bioisosteric replacement. nih.govresearchgate.net Further exploration of the C-2 bridging moiety identified N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives as potent inhibitors of both superoxide (B77818) anion generation and elastase release from neutrophils. nih.gov
Substitution at the C-7 Position: A methoxy group at the C-7 position of the chromone ring has been shown to be crucial for activity. This feature, combined with a hydrogen bond donor at the meta position of the C-2 phenyl ring, greatly enhanced the inhibition of superoxide anion generation. nih.govresearchgate.net
Substitution on the C-2 Phenyl Ring: In a series of 2-phenyl-4H-chromen-4-one derivatives, specific substitution patterns on the phenyl ring led to a compound that could significantly suppress the release of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathway. tandfonline.com
Table 2: SAR of Chromen-4-one Analogs for Anti-inflammatory Activity
| Compound Series | Key Structural Features | Impact on Anti-inflammatory Activity | Reference(s) |
|---|---|---|---|
| 2-Thiophenoxychromones | 2-(3-fluorophenyl)sulfanyl group and a 7-methoxy group. | Prominent inhibition of superoxide anion generation (IC50 = 5.0 µM). | nih.govresearchgate.net |
| 2-Benzenesulfonamido-chromones | N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide scaffold. | Robust inhibition of superoxide and elastase release. | nih.gov |
| 2-Phenyl-4H-chromen-4-ones | Specific substitutions on the C-2 phenyl ring. | Suppression of pro-inflammatory cytokines (IL-6, TNF-α) via TLR4/MAPK inhibition. | tandfonline.com |
| 2-Phenoxychromones | Methoxy group at C-7 and a hydrogen bond donor on the C-2 phenyl ring. | Greatly impacted inhibitory activity on superoxide generation. | nih.gov |
Structure-Antioxidant Activity Relationships
The antioxidant capacity of chromen-4-one derivatives is closely linked to the presence and position of hydroxyl and other electron-donating groups.
Key SAR findings for antioxidant activity include:
Hydroxy Substitution: The presence of at least one hydroxyl group is generally considered a prerequisite for antioxidant activity in coumarin-based compounds. nih.gov For 4-hydroxycoumarin (B602359) derivatives, the 4-OH group is highly potent in reducing radical chain reactions. nih.gov The presence of a catechol (dihydroxy) moiety, particularly at the C-6 and C-7 positions, is strongly correlated with antioxidant activity. nih.gov
Methoxy Substitution: The 2-methoxyphenol moiety is a core structure in many antioxidant compounds. researchgate.netcrimsonpublishers.com In one study, a chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), showed potent inhibition of intracellular reactive oxygen species and lipid peroxidation, an activity not observed in the comparator drug memantine. nih.gov
Table 3: SAR of Chromen-4-one Analogs for Antioxidant Activity
| Compound Series | Key Structural Features | Impact on Antioxidant Activity | Reference(s) |
|---|---|---|---|
| 4-Hydroxycoumarins | Presence of 4-OH group; Catechol moiety at C-6/C-7. | 4-OH group is potent in reducing chain reactions; Catechol enhances activity. | nih.gov |
| Benzo[h]chromene derivative (BL-M) | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline structure. | Potent inhibition of ROS and lipid peroxidation. | nih.gov |
| Phenolic and Aniline Compounds | Number and position of OH or NH2 groups. | Ortho-positioning of active groups enhances activity. | researchgate.net |
| 4H-chromen-4-one (from Streptomyces) | Specific natural product structure. | No remarkable antioxidant activity. | nih.gov |
Structure-Antimicrobial Activity Relationships
The chromen-4-one scaffold has been extensively modified to develop potent antimicrobial agents against a range of pathogens, including drug-resistant bacteria.
Key SAR findings for antimicrobial activity include:
Lipophilicity and Hydrophilicity: The balance is crucial for membrane penetration. For 4-chromanones, two free phenol (B47542) hydroxy groups were found to be optimal for Gram-positive antibacterial activity, while additional hydroxyl groups decreased activity, likely due to increased polarity. acs.org
Substitution at C-2: A hydrophobic substituent at the C-2 position of the 4-chromanone (B43037) scaffold enhances antibacterial activity. acs.org
Substitution at C-3: The introduction of a dithiocarbamate-containing moiety at the C-3 position of the 4H-chromen-4-one core led to a series of compounds with excellent inhibitory effects against plant pathogens like Xanthomonas oryzae. nih.gov
Azo-Chromene Hybrids: The synthesis of novel azo chromophores based on the 2-amino-4H-chromene scaffold yielded compounds with promising broad-spectrum antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.007 µg/mL. nih.gov
Specific Derivatives: A novel 4H-chromen-4-one derivative from Streptomyces ovatisporus was found to be highly potent against Bacillus subtilis (MIC: 0.25 μg/ml). nih.gov Another study found that certain 2-amino-4H-chromene derivatives exhibited encouraging antibacterial activity against Bacillus subtilis and Escherichia coli. tandfonline.com
Table 4: SAR of Chromen-4-one Analogs for Antimicrobial Activity
| Compound Series | Key Structural Features | Impact on Antimicrobial Activity | Reference(s) |
|---|---|---|---|
| 4-Chromanones | Two free phenol hydroxy groups; C-2 hydrophobic substituent. | Optimal for Gram-positive antibacterial activity. | acs.org |
| Dithiocarbamate-4H-chromen-4-ones | Dithiocarbamate moiety at C-3. | Excellent activity against plant pathogens (e.g., X. oryzae). | nih.gov |
| Azo-Chromenes | Azo chromophore on a 2-amino-4H-chromene scaffold. | Promising broad-spectrum activity (MIC down to 0.007 µg/mL). | nih.gov |
| Marine-derived 4H-chromen-4-one | Natural product from Streptomyces. | Highly potent against Bacillus subtilis (MIC: 0.25 μg/ml). | nih.gov |
SAR for Enzyme and Receptor Modulation (e.g., ROCK, SIRT2, GPR35)
The chromen-4-one scaffold is a privileged structure for targeting specific enzymes and G protein-coupled receptors (GPCRs) involved in various disease pathologies.
Rho-Kinase (ROCK) Inhibition
4H-chromen-4-one derivatives have been identified as a novel class of selective Rho-kinase (ROCK) inhibitors, which are targets for conditions like diabetic retinopathy. sci-hub.senih.gov
Core Structure: The 4H-chromen-4-one core is essential.
Key Substitutions: SAR analyses identified 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) as a highly potent and selective ROCK inhibitor. sci-hub.senih.gov The structure can be divided into three regions, with the chromen-4-one acting as a key pharmacophore. sci-hub.se Modifications to the linker and the terminal phenyl ring are crucial for optimizing potency.
Sirtuin 2 (SIRT2) Inhibition
Chroman-4-one and chromone derivatives are potent and selective inhibitors of SIRT2, a target for neurodegenerative diseases and cancer. acs.orgnih.govnih.gov
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring of the chroman-4-one bicycle is crucial for potent inhibition. acs.org
Substituents at C-2, C-6, and C-8: The most potent inhibitors were substituted at the C-2, C-6, and C-8 positions. An alkyl chain of three to five carbons at the C-2 position and large, electron-withdrawing groups (e.g., bromo) at the C-6 and C-8 positions were favorable. nih.gov
Carbonyl Group: An intact carbonyl group at the C-4 position is essential for high potency. nih.gov
Hydrophilicity: Introducing heterofunctional groups (e.g., esters, amides) into the C-2 alkyl side chain can increase hydrophilicity while retaining potent and selective SIRT2 inhibitory activity. acs.org
GPR35 Agonism
8-Amido-chromen-4-one-2-carboxylic acid derivatives have been developed as potent and highly selective agonists for the orphan GPCR, GPR35. nih.gov
Core Scaffold: The chromen-4-one-2-carboxylic acid scaffold is the foundation.
Substitution at C-8: An amido linker at the C-8 position is a key feature. The nature of the benzamido residue at this position is a primary determinant of potency and efficacy. nih.govacs.org
Substitution at C-6: Halogen substitution (e.g., bromo, chloro) at the C-6 position is well-tolerated and can enhance potency. For instance, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as one of the most potent agonists for human GPR35 (EC50 = 12.1 nM). nih.gov
Selectivity: These structural modifications allowed for high selectivity (>1700-fold) for GPR35 over the related receptor GPR55. nih.gov Interestingly, slight modifications, such as introducing more lipophilic substituents to the C-8 benzamido group, could shift the activity profile towards GPR55 antagonism or partial agonism. acs.org
Table 5: SAR for Enzyme and Receptor Modulation
| Target | Compound Series | Key Structural Features | Impact on Activity | Reference(s) |
|---|---|---|---|---|
| ROCK | 4H-Chromen-4-ones | 7-Oxyacetamido linker attached to a substituted phenyl ring. | Potent and selective ROCK inhibition. | sci-hub.senih.gov |
| SIRT2 | Chroman-4-ones | Electron-withdrawing groups at C-6/C-8 (e.g., Br); C2-alkyl chain. | Potent and selective SIRT2 inhibition. | acs.orgnih.gov |
| GPR35 | 8-Amido-chromen-4-one-2-carboxylic acids | C-6 halogen (Br); C-8 benzamido group with specific substitutions. | Potent and selective GPR35 agonism (nM range). | nih.govacs.org |
Computational Chemistry and Molecular Modeling Approaches for Chromen 4 One Derivatives
Quantum Chemical Studies and Electronic Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the intrinsic electronic characteristics of molecules like 6-Chloro-2-(2-methoxyphenyl)chromen-4-one.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic compounds, including chromen-4-one derivatives. For instance, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry, bond lengths, bond angles, and atomic charges of these compounds. Such studies on related chromone (B188151) structures have demonstrated the utility of DFT in correlating theoretical findings with experimental data from techniques like FTIR and NMR spectroscopy. The application of DFT can also elucidate the influence of different substituents on the electronic and structural properties of the chromone scaffold. researchgate.netkarazin.ua
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org
Analysis of the HOMO-LUMO gap can predict the charge transfer interactions occurring within the molecule. semanticscholar.org For chromen-4-one derivatives, a low HOMO-LUMO gap can indicate a higher propensity for the molecule to engage in chemical reactions. Various reactivity descriptors, such as electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. semanticscholar.org Studies on similar compounds have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO energy gap and, consequently, the molecule's reactivity. researchgate.netmaterialsciencejournal.org
Table 1: Hypothetical HOMO-LUMO Energy Data for Chromen-4-one Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.2 | -2.1 | 4.1 |
| Unsubstituted Chromen-4-one | -6.5 | -1.8 | 4.7 |
| 6-Nitro-2-phenylchromen-4-one | -7.0 | -2.5 | 4.5 |
Note: This table is illustrative and based on general trends observed in related compounds. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For chromen-4-one derivatives, the MEP map can identify the most likely sites for intermolecular interactions. researchgate.net The carbonyl oxygen of the chromen-4-one core typically exhibits a region of high negative potential, making it a prime site for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings often show positive potential. researchgate.net
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a continuous ring of delocalized π-electrons. plutusias.com The chromen-4-one scaffold contains aromatic rings, and the extent of electron delocalization within this system can influence its stability and reactivity. arxiv.org Computational methods can be used to quantify the aromaticity of different rings within the molecule. The delocalization of π-electrons is a key feature of aromatic compounds, and this can be analyzed through various theoretical approaches. plutusias.comarxiv.org The presence of substituents, such as the chloro and methoxyphenyl groups in this compound, can modulate the electron density and delocalization within the aromatic system.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a chromen-4-one derivative, might interact with a biological target, typically a protein. nih.gov
Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov These interactions are crucial for the stability of the ligand-protein complex. For chromen-4-one derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govrsc.org The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction between the ligand and the protein. nih.gov This information is valuable for prioritizing compounds for further experimental testing. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr23, Phe89, Leu102, Arg121 |
| Types of Interactions | Hydrogen bond with Arg121, Hydrophobic interactions with Tyr23 and Phe89, π-π stacking with Phe89 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific results would depend on the protein target being investigated.
Identification of Key Interacting Residues
Understanding how a molecule like this compound interacts with biological targets is crucial for drug development. Molecular docking simulations are a primary tool for predicting the binding orientation and affinity of a ligand to a receptor. While no specific studies have been published on the interactions of this compound, research on analogous chromenone derivatives as inhibitors of enzymes like Interleukin-5 has demonstrated the utility of these methods. researchgate.net Such studies typically identify key amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These interactions are critical for the molecule's inhibitory activity. Future docking studies on this compound would be invaluable in identifying its potential biological targets and the specific residues governing its binding.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For flexible molecules like this compound, which has a rotatable bond between the chromenone core and the methoxyphenyl ring, multiple conformations are possible.
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational landscape over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in solution or when bound to a receptor. Studies on related compounds, such as 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, have successfully used a combination of spectroscopic techniques and theoretical calculations to determine conformational preferences. chemsrc.com Similar investigations on this compound would clarify its preferred three-dimensional structure and its conformational flexibility, which are key determinants of its interaction with biological macromolecules.
Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
However, the crystal structures of numerous related chromen-4-one derivatives have been determined, offering a template for what might be expected. bldpharm.comcymitquimica.comnih.gov For instance, the analysis of a related compound, 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, revealed a dihedral angle of 50.9° between the chromene system and the chlorophenyl ring due to steric hindrance.
A powerful tool for analyzing intermolecular interactions in crystal structures is Hirshfeld surface analysis . This method maps the close contacts between molecules in a crystal, providing a visual and quantitative breakdown of the forces holding the crystal lattice together. The analysis generates a 3D surface around a molecule, colored according to the types and distances of intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of interactions, such as H···H, C-H···O, and π-π stacking.
While no Hirshfeld surface analysis has been performed on this compound, studies on similar chlorinated and methoxylated compounds provide valuable comparative data. For example, the Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that C···H/H···C interactions made the largest contribution to the surface area (33.4%), followed by Cl···H/H···Cl (20%) and O···H/H···O (19.5%) interactions. A similar analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one showed that H···H interactions were the most prominent at 36.5%.
Future crystallographic and Hirshfeld surface analysis of this compound would provide precise data on its molecular geometry and a detailed understanding of the intermolecular forces that govern its solid-state packing. This information is critical for understanding its physical properties, such as solubility and melting point, and for the rational design of crystalline forms.
| Analytical Technique | Anticipated Insights for this compound | Example from Related Compounds |
| Molecular Docking | Identification of potential biological targets and key interacting amino acid residues. | Chromenone analogues show strong correlations with steric and electrostatic factors for IL-5 inhibition. researchgate.net |
| Conformational Analysis | Determination of the most stable three-dimensional structures of the molecule. | Theoretical calculations on acetophenone (B1666503) derivatives identified three stable conformers. chemsrc.com |
| Molecular Dynamics | Understanding the flexibility and dynamic behavior of the molecule in various environments. | Simulations can reveal how a molecule adapts its shape upon binding to a target. |
| X-ray Crystallography | Precise determination of bond lengths, angles, and the overall molecular geometry in the solid state. | The dihedral angle in 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one is 50.9°. |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions, such as hydrogen bonds and van der Waals forces, in the crystal lattice. | In 2-chloro-N-(4-methoxyphenyl)acetamide, C···H/H···C interactions contribute 33.4% to the Hirshfeld surface. |
Future Research Directions and Unexplored Avenues for 6 Chloro 2 2 Methoxyphenyl Chromen 4 One
Development of Novel Analogs with Enhanced Specificity and Potency
A primary avenue for future research lies in the rational design and synthesis of novel analogs of 6-Chloro-2-(2-methoxyphenyl)chromen-4-one. The goal is to improve target specificity and biological potency through systematic structural modifications. Structure-activity relationship (SAR) studies have been pivotal in optimizing other chromen-4-one derivatives. nih.gov For instance, research on 4H-chromen-4-one derivatives as Rho kinase (ROCK) inhibitors revealed that specific substitutions are crucial for activity and selectivity. nih.gov
Future synthetic strategies could explore:
Modification of the Phenyl Ring: Altering the substitution pattern on the 2-phenyl ring could significantly impact activity. Introducing different electron-donating or electron-withdrawing groups in place of or in addition to the 2-methoxy group may modulate the compound's interaction with biological targets.
Substitution on the Chromen-4-one Core: While the 6-chloro substituent is defined for the parent compound, further halogenation or the introduction of other functional groups at available positions (e.g., C5, C7, C8) could fine-tune electronic properties and steric bulk, thereby influencing potency. Studies on other chromones have shown that substitutions at the 6-position with halogens can be a viable strategy to obtain potent and selective ligands for targets like the GPR55 receptor. acs.org
Bioisosteric Replacement: Replacing the chloro or methoxy (B1213986) groups with bioisosteres could lead to analogs with improved pharmacokinetic or pharmacodynamic properties. For example, replacing the carbonyl oxygen at the C4 position with sulfur has been shown to dramatically alter the biological activity of some chromen-4-one derivatives, converting an agonist into an antagonist. acs.org
These synthetic efforts should be guided by computational modeling and docking studies to predict binding affinities and guide the design of more effective compounds.
In-depth Elucidation of Molecular Mechanisms
The precise molecular mechanisms through which this compound exerts its biological effects are largely uncharacterized. Future research must focus on identifying its primary molecular targets and downstream signaling pathways. Chromen-4-one derivatives have been identified as inhibitors of various enzymes and modulators of different receptors. For example, certain derivatives act as telomerase inhibitors by regulating the expression of dyskerin, while others function as selective ROCK inhibitors or ligands for G protein-coupled receptors. nih.govacs.orgnih.gov
Key research questions to address include:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or nucleic acids that interact with the compound.
Pathway Analysis: Once a target is identified, subsequent studies should elucidate the downstream signaling cascades affected by the compound's binding. This could involve investigating its effects on phosphorylation events, gene expression, and metabolite levels.
Enzyme Inhibition Kinetics: If the compound is found to inhibit an enzyme, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.gov
Binding Site Characterization: Techniques like X-ray crystallography or NMR spectroscopy of the compound-target complex can provide atomic-level details of the interaction, which is invaluable for understanding the mechanism and for the future design of more potent analogs.
Advanced Preclinical Models for Therapeutic Validation
To translate initial findings into potential therapeutic applications, it is crucial to validate the efficacy of this compound and its future analogs in advanced preclinical models. While initial screenings are often performed using cell lines, these models have limitations in recapitulating the complexity of human diseases. nih.govislandarchives.ca
Future preclinical validation should incorporate:
Organoid and Spheroid Models: Three-dimensional (3D) cell culture systems, such as patient-derived organoids, more accurately mimic the microenvironment and cellular heterogeneity of tissues and tumors, offering a better platform for efficacy testing.
Animal Models of Disease: Testing the compound in relevant animal models is essential. For instance, if the compound shows potential as an anticancer agent, its effects could be evaluated in xenograft or genetically engineered mouse models. Similarly, if anti-inflammatory properties are discovered, models like carrageenan-induced paw edema could be employed. nih.gov
Ex Vivo Models: The use of ex vivo tissue models, such as retinal explants for studying diabetic retinopathy, can provide valuable insights into the compound's effects in a biological context that is more complex than cell culture but allows for greater experimental control than in vivo studies. nih.gov
These advanced models will provide more robust data on the compound's therapeutic potential and help identify the most promising clinical indications for further development.
Exploration of Polypharmacological Potential
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized concept in drug discovery. The chromen-4-one scaffold is known for its broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. islandarchives.camdpi.comresearchgate.net This suggests that this compound may also possess a polypharmacological profile.
Future research should therefore include:
Broad-Based Biological Screening: Systematically screening the compound against a wide panel of biological targets, such as kinases, G protein-coupled receptors, and ion channels, could uncover unexpected activities.
Phenotypic Screening: Utilizing high-content phenotypic screening assays can reveal the compound's effects on complex cellular processes and disease phenotypes without a priori knowledge of its molecular target.
Antimicrobial and Antiviral Testing: Given that many chromene derivatives exhibit antimicrobial properties, it would be prudent to evaluate this compound against a diverse panel of pathogenic bacteria, fungi, and viruses. acs.orgislandarchives.ca
A thorough exploration of its polypharmacological potential could reveal novel therapeutic applications for the compound and provide a more comprehensive understanding of its biological activities. This approach could lead to the development of first-in-class therapies for various diseases.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2-(2-methoxyphenyl)chromen-4-one, and how can reaction conditions be optimized?
A common method involves Claisen-Schmidt condensation: reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., KOH). For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone and p-chlorobenzaldehyde can be condensed in ethanol at 5–10°C for 24 hours, followed by recrystallization from DMF to obtain single crystals . Optimization may include temperature control, solvent selection (ethanol/DMF), and stoichiometric ratios to improve yield (e.g., 75% reported in similar syntheses). Purity is verified via melting point analysis (e.g., 378 K) and spectroscopic methods (NMR, IR) .
Q. How does the solubility of this compound influence experimental design?
The compound is soluble in DMSO (2 mg/mL when warmed), making it suitable for in vitro assays requiring dissolved substrates. However, DMSO may interfere with certain biological assays (e.g., enzyme activity), necessitating controls for solvent effects. For crystallization, slow evaporation from DMF is effective . Stability at -20°C ensures long-term storage without degradation .
Q. What crystallographic techniques are used to resolve its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The chromen-4-one core typically adopts a distorted envelope conformation in fused pyran rings, with dihedral angles between aromatic planes (e.g., 65.3° in analogs). SHELX software (SHELXL for refinement, SHELXS for solution) is widely used for structure determination, leveraging high-resolution data to model weak interactions like C–H···O and C–H···π .
Advanced Research Questions
Q. How does selective inhibition of adenylyl cyclase 1 (AC1) by this compound inform pain pathway studies?
The compound selectively inhibits AC1 (over other isoforms like AC8) by reducing cAMP production, a key mediator in nociception. Researchers should validate selectivity using isoform-specific assays (e.g., HEK293 cells expressing AC1 vs. AC8). In vivo models (e.g., mouse inflammatory pain) demonstrate reduced mechanical allodynia, but dose-response curves and off-target effects (e.g., cAMP in non-target tissues) must be quantified .
Q. What strategies address contradictions in crystallographic data for substituted chromen-4-one derivatives?
Discrepancies in conformation (e.g., boat vs. envelope puckering) arise from substituent effects. Use high-resolution datasets (≤1.0 Å) and check for twinning or disorder. Compare puckering parameters (Q, θ, φ) across analogs. For example, a screw-boat conformation was observed in 6-chloro-4-(2-phenylethenyl)chroman-2-one, emphasizing substituent steric effects . Refinement with SHELXL and validation via Hirshfeld surface analysis improve reliability .
Q. How can computational modeling predict structure-activity relationships (SAR) for AC1 inhibition?
Molecular docking (e.g., AutoDock Vina) into AC1’s catalytic domain (PDB: 7SZW) identifies key interactions: the methoxyphenyl group occupies a hydrophobic pocket, while the chlorine atom stabilizes via halogen bonding. MD simulations (100 ns) assess binding stability. Validate predictions with mutagenesis (e.g., AC1-K436A) and activity assays .
Q. What experimental pitfalls arise in pharmacokinetic studies of this compound?
While DMSO solubility aids bioavailability, rapid metabolism (e.g., hepatic CYP450) may limit in vivo efficacy. Use LC-MS/MS to track plasma half-life and metabolite identification. Tissue distribution studies (e.g., brain penetration) require blood-brain barrier models (MDCK-MDR1) .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with PLATON checks (e.g., ADDSYM) to detect missed symmetry .
- Assay Design : Include AC8 controls (e.g., forskolin-stimulated cAMP in AC8-expressing cells) to confirm isoform specificity .
- Synthesis : Monitor reaction progress via TLC (hexane:EtOAc 3:1) to optimize reaction termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
